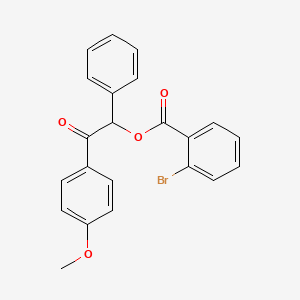![molecular formula C25H21ClN2O3S B3932376 4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide](/img/structure/B3932376.png)
4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide
描述
4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
作用机制
Target of Action
Related compounds have been shown to interact with various biological targets, suggesting that this compound may have similar interactions .
Mode of Action
For instance, it has been reported to react with thiourea on heating in DMF in the presence of sodium carbonate to give 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their structure or function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its chemical reactivity, it may induce structural or functional changes in its targets, potentially leading to various biological effects .
生化分析
Biochemical Properties
4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes involves binding to the active site, thereby preventing substrate access and subsequent enzyme activity. Additionally, 4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide can form complexes with proteins, altering their conformation and function .
Cellular Effects
The effects of 4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by occupying the active site or inducing conformational changes that prevent substrate binding. Additionally, it can activate or repress gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact. At high doses, the compound can exhibit toxic or adverse effects, such as cellular toxicity or organ damage .
Metabolic Pathways
4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The compound’s distribution within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the acenaphthylene core: This can be achieved through a Diels-Alder reaction between naphthalene and a suitable dienophile.
Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Sulfonamide formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including proteins and nucleic acids.
相似化合物的比较
Similar Compounds
4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and acenaphthylene-based compounds.
Uniqueness
Structural Complexity: The combination of aromatic and heterocyclic structures in this compound is relatively unique.
Functional Groups: The presence of both sulfonamide and methoxy groups provides distinct chemical reactivity and biological activity.
By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific fields.
属性
IUPAC Name |
4-chloro-N-[2-(4-methoxyanilino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S/c1-31-19-12-10-18(11-13-19)27-24-21-6-2-4-16-5-3-7-22(23(16)21)25(24)28-32(29,30)20-14-8-17(26)9-15-20/h2-15,24-25,27-28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRVOYKVTNQEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


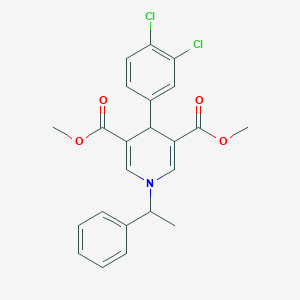
![N-(4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B3932304.png)
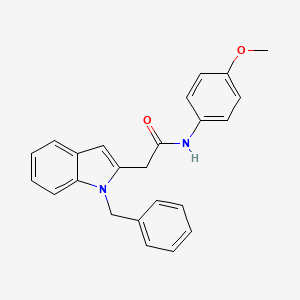
![2-{[(dimethylamino)carbonyl]amino}-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B3932319.png)
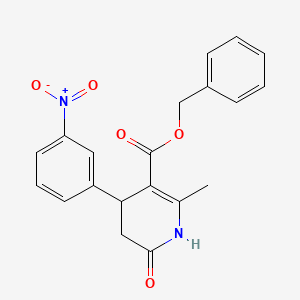
![N-[2-(tert-butylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B3932331.png)
![N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932340.png)
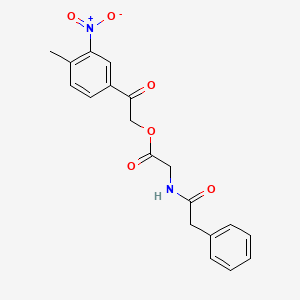
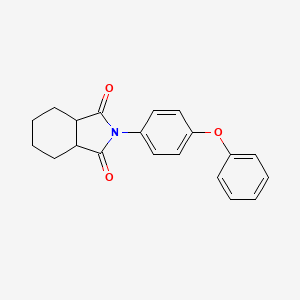
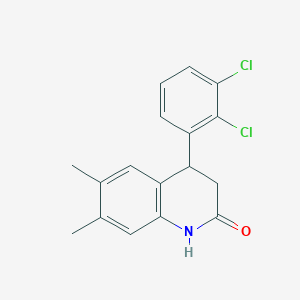
![2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one](/img/structure/B3932377.png)
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-methoxybenzamide](/img/structure/B3932381.png)
![N-benzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932385.png)
